(R)-Pyrrolidin-3-ylmethanol

PROTAC BTK Degrader Targeted Protein Degradation

Procure (R)-Pyrrolidin-3-ylmethanol (CAS 110013-18-8) for stereospecific PROTAC synthesis. This single (R)-enantiomer is the critical chiral linker in NRX-0492 (DC50 ≤0.2 nM). Using the racemate or (S)-enantiomer yields diastereomeric PROTAC mixtures with unpredictable degradation kinetics. Verified boiling point 173–177°C vs. racemate (165–171°C) ensures enantiomeric purity. Hygroscopic; store at 2–8°C under inert gas.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 110013-18-8
Cat. No. B009447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Pyrrolidin-3-ylmethanol
CAS110013-18-8
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CNCC1CO
InChIInChI=1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2/t5-/m1/s1
InChIKeyQOTUIIJRVXKSJU-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Pyrrolidin-3-ylmethanol (CAS 110013-18-8): A Defined Chiral Pyrrolidine Alcohol for Asymmetric Synthesis and Targeted Drug Development


(R)-Pyrrolidin-3-ylmethanol, also known as D-beta-Prolinol or (3R)-pyrrolidin-3-ylmethanol (CAS 110013-18-8), is a chiral pyrrolidine alcohol with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol . It features a pyrrolidine ring substituted at the 3-position with a hydroxymethyl group, existing as a single (R)-enantiomer with well-defined stereochemistry [1]. This compound is supplied as a hygroscopic solid or liquid, with a typical purity of 95% and a boiling point range of 173–177 °C . Its primary utility lies in its role as a stereospecific building block for asymmetric synthesis, chiral catalyst preparation, and as a critical linker component in advanced drug candidates such as the PROTAC-class BTK degrader NRX-0492 [2].

Critical Procurement Risk: Why Racemic or Opposite Enantiomer Substitution Compromises Stereochemical Integrity and Downstream Activity for (R)-Pyrrolidin-3-ylmethanol


The substitution of (R)-Pyrrolidin-3-ylmethanol with the racemic mixture (CAS 5082-74-6) or the (S)-enantiomer (CAS 110013-19-8) is not functionally equivalent due to fundamentally different stereochemical outcomes and application-specific requirements. In PROTAC linker applications, the (R)-configuration is explicitly required for constructing NRX-0492, where the chiral pyrrolidine linker defines the spatial orientation between the BTK ligand and the E3 ligase ligand [1]. Using the racemate or wrong enantiomer would produce a mixture of diastereomeric PROTACs with unpredictable degradation kinetics and potential loss of efficacy (DC50 ≤0.2 nM for NRX-0492) [1]. Furthermore, the (R)-enantiomer exhibits a measurably different boiling point range (173–177 °C) compared to the racemic form (165–171 °C), reflecting altered intermolecular interactions that can affect purification and formulation consistency . These stereospecific requirements render generic substitution a direct scientific and procurement risk.

Quantitative Comparative Evidence: Verifiable Differentiation of (R)-Pyrrolidin-3-ylmethanol Against Close Analogs


Critical Structural Role as PROTAC Linker: (R)-Pyrrolidin-3-ylmethanol Is an Explicit Component of the Clinical-Stage BTK Degrader NRX-0492, While the (S)-Enantiomer Is Not

The (R)-enantiomer of pyrrolidin-3-ylmethanol serves as a defined PROTAC linker in NRX-0492, an orally active BTK degrader with DC50 ≤0.2 nM and DC90 ≤0.5 nM against both wild-type and C481-mutant BTK in primary CLL cells [1]. The (S)-enantiomer is not utilized in this capacity; the chiral linker is essential for maintaining the precise spatial geometry required for ternary complex formation and subsequent ubiquitination.

PROTAC BTK Degrader Targeted Protein Degradation Chronic Lymphocytic Leukemia

Physicochemical Differentiation: Distinct Boiling Point Range of (R)-Pyrrolidin-3-ylmethanol Versus Racemic Mixture

The boiling point of (R)-Pyrrolidin-3-ylmethanol is specified as 173–177 °C , whereas the racemic mixture (DL-beta-Prolinol, CAS 5082-74-6) exhibits a lower boiling point range of 165–171 °C . Both compounds share the same density (0.979 g/cm³) and molecular weight (101.15 g/mol), indicating that the boiling point difference arises from distinct intermolecular interactions between enantiomers versus the racemic solid.

Physicochemical Characterization Boiling Point Enantiomer Differentiation Quality Control

Purity Specification and Vendor Availability: (R)-Pyrrolidin-3-ylmethanol Offers Defined Commercial Supply Chains with Documented Specifications

Commercially, (R)-Pyrrolidin-3-ylmethanol is widely available from major suppliers with a standard purity of 95% (Thermo Scientific/Alfa Aesar) and >98% from specialist PROTAC linker vendors (MedChemExpress) . In contrast, the (S)-enantiomer (CAS 110013-19-8) is also available at 95% purity (Sigma-Aldrich) , but the racemic mixture is typically offered at ≥97% purity (Thermo Scientific) . While purity levels are comparable, the critical differentiating factor is the explicit enantiomeric identity and the availability of the specific (R)-configuration required for defined applications.

Purity Enantiomeric Excess Vendor Comparison Procurement

High-Value Application Scenarios for (R)-Pyrrolidin-3-ylmethanol (CAS 110013-18-8) Driven by Quantitative Differentiation


Synthesis of NRX-0492 and Analogous PROTAC Degraders

(R)-Pyrrolidin-3-ylmethanol is an indispensable linker component in the clinical-stage BTK degrader NRX-0492, which exhibits DC50 ≤0.2 nM and DC90 ≤0.5 nM against wild-type and C481-mutant BTK [1]. Researchers developing PROTACs for oncology indications require the specific (R)-enantiomer to ensure the correct spatial arrangement of the target-binding and E3 ligase-binding moieties; substitution with the (S)-enantiomer would yield a diastereomeric PROTAC of unknown activity and selectivity .

Asymmetric Synthesis and Chiral Catalyst Preparation

The defined (R)-stereochemistry of this pyrrolidine alcohol makes it a valuable starting material for enantioselective synthesis, including the preparation of chiral ligands and catalysts [2]. The boiling point differentiation (173–177 °C vs. 165–171 °C for racemate) provides a measurable quality control parameter to verify enantiomeric purity during scale-up and process development .

Chiral Building Block for CNS-Targeted Pharmaceuticals

The pyrrolidine ring system is a privileged scaffold in medicinal chemistry for central nervous system (CNS) drug discovery. (R)-Pyrrolidin-3-ylmethanol serves as a stereospecific intermediate for synthesizing receptor modulators and enzyme inhibitors where the (R)-configuration is required for target engagement [2]. Procurement of the single enantiomer ensures stereochemical integrity in lead optimization programs.

Diagnostic Reagent and Assay Development

The chiral purity and consistent physical properties of (R)-Pyrrolidin-3-ylmethanol (including its defined boiling point range) support its use in diagnostic reagent formulation where batch-to-batch reproducibility is critical [3]. The compound's hygroscopic nature and storage conditions (2–8 °C under inert atmosphere) must be strictly followed to maintain material integrity .

Technical Documentation Hub

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